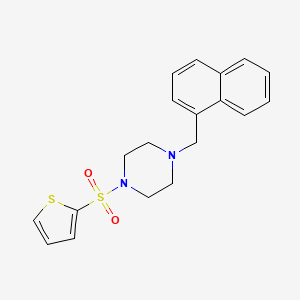
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research.
Mecanismo De Acción
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal activity. The precise mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor binding pocket.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased serotonin release, decreased anxiety-like behavior, improved cognitive function, and enhanced antidepressant-like effects. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for more precise investigation of these receptor systems. However, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments. Additionally, the synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several areas of future research that could be explored with 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in treating various psychiatric disorders, such as depression and anxiety. Another direction is to further elucidate the mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, particularly in terms of its interactions with specific amino acid residues in the receptor binding pocket. Additionally, the development of more potent and selective 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine analogs could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.
Métodos De Síntesis
The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves several steps, starting with the reaction of 1-naphthylmethylamine with 2-chlorothiophene to form 1-(1-naphthylmethyl)-4-chloro-2-thienylpiperazine. This intermediate is then reacted with sodium sulfide to form the final product, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as a tool compound to investigate the role of serotonin receptors in various physiological processes. It has been found to selectively activate 5-HT1A and 5-HT7 receptors, which are involved in regulating mood, anxiety, and cognition. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in developing new treatments for depression, anxiety disorders, and schizophrenia.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMLJWURNAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


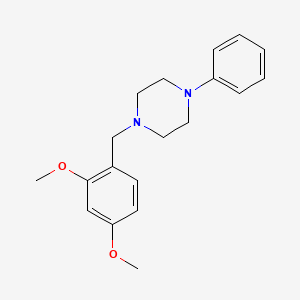
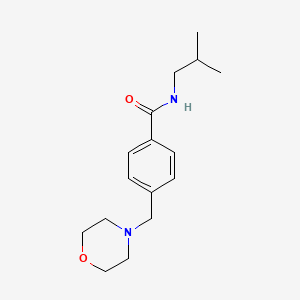

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
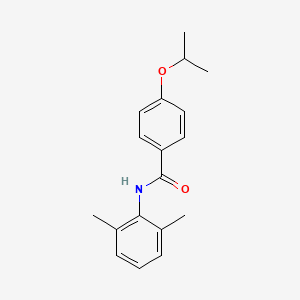


![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)
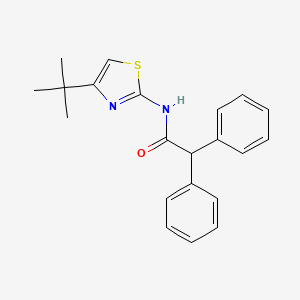
![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)